molecular formula C7H8Cl3NO B8525434 1-Methyl-alpha-trichloromethylpyrrole-2-methanol

1-Methyl-alpha-trichloromethylpyrrole-2-methanol

Cat. No. B8525434
M. Wt: 228.5 g/mol
InChI Key: XYKFHICJPYNKSB-UHFFFAOYSA-N
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Patent
US04284562

Procedure details

A 50 ml round-bottomed flask, fitted with magnetic stirrer, oil bath preheated to 56° C. and addition funnel, is charged with a solution of 2.28 g (13.1 mmol, 3.47 eq) sodium hydroxulfite in 6 ml H2O+2 ml of the above KOH solution. To this reaction mixture is added a solution of 0.86 g (3.77 mmol) 1-methyl-α-trichloromethylpyrrole-2-methanol in 3 ml methanol, and then the remaining KOH solution is added dropwise over 5 min. After 1.5 hours, the flask is cooled and the reaction is washed with 15 ml Et2O. The aqueous phase is acidified with concentrated HCl to give pH 1-2, saturated with solid NaCl, and extracted three times with 30 ml of Et2O. The latter organic extracts are combined and dried over Na2SO4. The solvent is removed under reduced pressure to afford 0.40 g (76%) of crude 1-methylpyrrole-2-acetic acid.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[OH-:2].[K+].[CH3:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH:10]([C:12](Cl)(Cl)Cl)O.[OH2:16]>CO>[CH3:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][C:12]([OH:16])=[O:2] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
CN1C(=CC=C1)C(O)C(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml round-bottomed flask, fitted with magnetic stirrer, oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 56° C.
ADDITION
Type
ADDITION
Details
addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the flask is cooled
WASH
Type
WASH
Details
the reaction is washed with 15 ml Et2O
CUSTOM
Type
CUSTOM
Details
to give pH 1-2
EXTRACTION
Type
EXTRACTION
Details
saturated with solid NaCl, and extracted three times with 30 ml of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1C(=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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